Sniper(ER)-110

Breast Cancer Xenograft Model In Vivo Efficacy

Research on ERα-targeted degradation requires chemical probes with consistent, potent activity and a defined mechanism. SNIPER(ER)-110 is a catalytic ERα degrader that eliminates ERα protein via XIAP-preferential ubiquitination, overcoming limitations of conventional SERMs/SERDs. • DC50 <3 nM at 4 h in MCF-7 cells; superior tumor growth inhibition vs SNIPER(ER)-87 in MCF-7 xenografts. • Preferentially recruits XIAP over cIAP1, enabling mechanistic dissection of IAP-dependent degradation pathways. • Validated positive control for pharmacodynamic assays measuring ERα protein turnover.

Molecular Formula C66H83N5O11
Molecular Weight 1122.4 g/mol
Cat. No. B12421553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(ER)-110
Molecular FormulaC66H83N5O11
Molecular Weight1122.4 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8
InChIInChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1
InChIKeyDXLPZZKVYXMXOP-UXACQRMVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ER)-110: IAP-Dependent ERα Degrader


SNIPER(ER)-110 (CAS: 2241690-03-7) is a specific and nongenetic IAP-dependent protein eraser (SNIPER), a heterobifunctional molecule designed to induce the ubiquitination and proteasomal degradation of estrogen receptor alpha (ERα). It comprises an IAP ligand (a derivative of LCL161) and an estrogen ligand connected by a PEG linker [1]. SNIPER(ER)-110 is a potent ERα degrader that effectively induces apoptosis in ERα-positive breast cancer cells and demonstrates robust in vivo efficacy [1][2].

Why Substituting SNIPER(ER)-110 Fails


Generic substitution of ERα-targeting agents is not scientifically valid due to significant differences in their mechanism of action, potency, and downstream biological effects. Unlike small-molecule inhibitors like tamoxifen that occupy the ligand-binding domain, or SERDs like fulvestrant, SNIPER(ER)-110 is a catalytic degrader that eliminates the ERα protein entirely [1][2]. Compared to its predecessor, SNIPER(ER)-87, SNIPER(ER)-110 demonstrates a re-engineered IAP ligand module that confers superior binding affinity, more potent ERα degradation, and a unique ability to preferentially recruit XIAP over cIAP1 for ubiquitination [3]. These mechanistic differences directly translate to enhanced in vivo efficacy, making direct substitution a flawed strategy for research continuity and procurement.

SNIPER(ER)-110: Evidence vs. Alternatives


In Vivo Tumor Growth Inhibition vs. SNIPER(ER)-87

SNIPER(ER)-110 demonstrates significantly enhanced in vivo efficacy compared to the first-generation SNIPER, SNIPER(ER)-87. In an MCF-7 tumor xenograft model in mice, SNIPER(ER)-110 inhibited tumor growth more potently than SNIPER(ER)-87 [1]. This result directly validates the functional consequence of the compound's re-engineered IAP ligand module in a complex biological system, moving beyond simple cellular potency to demonstrate a therapeutic advantage.

Breast Cancer Xenograft Model In Vivo Efficacy

ERα Degradation Potency and Kinetics vs. SNIPER(ER)-87

SNIPER(ER)-110 induces more rapid and potent degradation of the ERα protein compared to SNIPER(ER)-87 [1]. The compound achieves a half-maximal degradation concentration (DC50) of <3 nM after 4 hours of treatment and 7.7 nM after 48 hours . This dual timepoint data highlights a rapid onset of action and sustained degradation, a key advantage over occupancy-driven inhibitors.

Protein Degradation DC50 Pharmacodynamics

E3 Ligase Recruitment: XIAP over cIAP1

Mechanistic analysis reveals a key differentiator: SNIPER(ER)-110 preferentially recruits X-linked inhibitor of apoptosis protein (XIAP) rather than cellular inhibitor of apoptosis protein 1 (cIAP1) to mediate the ubiquitination and subsequent degradation of ERα [1]. This is a distinct shift from the behavior of SNIPER(ER)-87, which primarily recruits XIAP [2] but with less overall efficacy. This altered recruitment profile is hypothesized to contribute to its superior degradation kinetics and in vivo potency.

Mechanism of Action XIAP cIAP1 Ubiquitin-Proteasome System

Apoptosis Induction in ER+ Breast Cancer Cells

The re-engineered SNIPER(ER) series, including SNIPER(ER)-110, efficiently induces apoptosis in MCF-7 human breast cancer cells, a cell line that requires IAPs for continued survival [1]. While the study demonstrates that these improved SNIPER(ER)s are potent inducers of apoptosis, a direct quantitative comparison of apoptosis induction (e.g., IC50 for caspase activation) between SNIPER(ER)-110 and SNIPER(ER)-87 was not provided in the abstract or public summary, though the in vivo data supports a superior functional outcome.

Apoptosis MCF-7 Cancer Cell Biology Cell Viability

SNIPER(ER)-110 Application Scenarios


In Vivo ER+ Breast Cancer Xenograft Models

SNIPER(ER)-110 is the optimal choice for in vivo studies in ER+ breast cancer xenograft models (e.g., MCF-7) where potent tumor growth inhibition is a primary endpoint. Its demonstrated superiority over the first-generation compound SNIPER(ER)-87 in this exact model provides a strong, evidence-based rationale for its selection [1].

Functional Consequences of XIAP Recruitment

Researchers focusing on the nuanced biology of E3 ubiquitin ligases in targeted protein degradation should select SNIPER(ER)-110 as a chemical probe. Its distinct mechanistic preference for recruiting XIAP over cIAP1 to the ERα protein [1] makes it an invaluable tool for dissecting the specific roles of these IAPs in the ubiquitin-proteasome system and for understanding how ligase preference impacts degradation kinetics and downstream biological effects.

PD Biomarker Assays for ERα Degradation

The compound's rapid and potent degradation of ERα protein (DC50 <3 nM at 4 hours) [1] makes it an ideal positive control for developing and validating pharmacodynamic assays. Its predictable and robust activity allows for the reliable measurement of ERα protein turnover, serving as a benchmark for evaluating the activity of other novel degraders or investigating the cellular mechanisms governing ERα stability.

Overcoming Endocrine Therapy Resistance

Given the clinical challenge of resistance to conventional endocrine therapies like tamoxifen and fulvestrant [2], SNIPER(ER)-110 serves as a valuable research tool for investigating alternative therapeutic strategies. Its unique mechanism of action—complete protein degradation rather than ligand-binding inhibition—offers a powerful approach to study and potentially overcome resistance mechanisms that are driven by ERα mutations or ligand-independent signaling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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